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Compound of Interest

1-(3-Chloro-2-
Compound Name:
hydroxyphenyl)ethanone

Cat. No.: B016315

An In-depth Technical Guide to the Chemical Reactivity of 1-(3-Chloro-2-
hydroxyphenyl)ethanone

Abstract

1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS No. 3226-34-4), also known as 3-Chloro-2-
hydroxyacetophenone, is a strategically important synthetic intermediate in medicinal and
materials chemistry.[1][2] Its trifunctional architecture, comprising a phenolic hydroxyl group, an
acetyl moiety, and a chlorinated aromatic ring, offers a versatile platform for molecular
elaboration. The electronic interplay between these groups dictates a nuanced reactivity profile,
enabling selective transformations at multiple sites. This guide provides a comprehensive
analysis of the synthesis, physicochemical properties, and key chemical reactivities of this
molecule, supported by mechanistic insights and established experimental protocols. Emphasis
is placed on understanding how the substituent effects govern the outcomes of electrophilic
aromatic substitution, nucleophilic reactions, and modifications of the side chain, thereby
providing a predictive framework for its application in complex target synthesis.

Synthesis and Molecular Structure

The principal and most industrially relevant method for the synthesis of 1-(3-Chloro-2-
hydroxyphenyl)ethanone is the Fries Rearrangement of 2-chlorophenyl acetate.[3][4] This
reaction involves an intramolecular acyl migration catalyzed by a Lewis acid, typically aluminum
chloride (AICIs).
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The reaction proceeds via the formation of an acylium carbocation intermediate, which then
acts as an electrophile in an electrophilic aromatic substitution reaction on the activated
phenolic ring.[5] The regiochemical outcome—yielding a mixture of the ortho-rearranged
product (1-(3-Chloro-2-hydroxyphenyl)ethanone) and the para-rearranged product (1-(5-
Chloro-2-hydroxyphenyl)ethanone)—is highly dependent on reaction conditions. Generally,
higher temperatures (>160°C) favor the formation of the thermodynamically more stable ortho
isomer, which is stabilized by intramolecular hydrogen bonding between the phenolic proton
and the carbonyl oxygen.[6]

Workflow for Synthesis via Fries Rearrangement
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Caption: Synthesis workflow for 1-(3-Chloro-2-hydroxyphenyl)ethanone.

Physicochemical and Spectroscopic Profile
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Understanding the physical and spectral characteristics of the molecule is fundamental for its
identification, purification, and application in further synthetic steps.

Property Value | Description Source(s)
CAS Number 3226-34-4 [1107]
Molecular Formula CsH7CIO2 [1]
Molecular Weight 170.59 g/mol [7]
Appearance Solid [8]
Melting Point 80 °C [8]
1-(3-chloro-2-
IUPAC Name [1]
hydroxyphenyl)ethanone
3-Chloro-2-
hydroxyacetophenone, 2'-
Synonyms [21[7]
Hydroxy-3'-

chloroacetophenone

Spectroscopic Analysis (Predicted)

While a published, peer-reviewed spectrum for this specific molecule is not readily available, its
features can be reliably predicted based on its constituent functional groups and data from
closely related analogs like 2'-hydroxyacetophenone.[9]

e 1H NMR: The spectrum is expected to show a characteristic, strong downfield singlet for the
phenolic proton (& > 12 ppm) due to intramolecular hydrogen bonding with the adjacent
carbonyl oxygen. The aromatic region will display signals corresponding to the three protons
on the ring, with coupling patterns dictated by their relative positions. A singlet corresponding
to the three protons of the methyl group (-CHs) will appear in the upfield region (6 = 2.5-2.7

ppm).

e 13C NMR: Approximately 8 distinct signals are expected. The carbonyl carbon will be the
most downfield signal (& > 200 ppm). The aromatic carbons will appear in the typical range
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(0 = 115-165 ppm), with the carbon bearing the hydroxyl group being significantly downfield.
The methyl carbon will be the most upfield signal (6 = 25-30 ppm).

« Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch centered
around 3000-3400 cm~1 (indicative of hydrogen bonding), a sharp and strong C=0 stretch
for the ketone at =1650-1680 cm~1, and C-ClI stretching in the fingerprint region (=700-800
cm™1).

Chemical Reactivity Profile

The reactivity of 1-(3-Chloro-2-hydroxyphenyl)ethanone is governed by its three primary
functional regions: the aromatic ring, the phenolic hydroxyl group, and the acetyl group.

Aromatic Ring: Electrophilic Aromatic Substitution
(EAS)

The regiochemical outcome of EAS reactions is determined by the cumulative directing effects
of the existing substituents.

e -OH (hydroxyl): A powerful activating group and an ortho, para-director.[10]

e -Cl (chloro): A deactivating group (due to induction) but an ortho, para-director (due to
resonance).[11]

e -COCHs (acetyl): A strong deactivating group and a meta-director.[10]

The hydroxyl group at position 2 is the dominant activating group, strongly directing incoming
electrophiles to the positions ortho and para to it, which are positions 3 and 5, respectively.
However, position 3 is already occupied by the chloro group. Therefore, the primary site for
electrophilic attack is position 5. The deactivating nature of the acetyl and chloro groups means
that forcing conditions may be required for these reactions.[10]

A strong precedent is seen in the nitration of the related 2-hydroxy-5-chloroacetophenone,
where the incoming nitro group is directed to the position ortho to the hydroxyl group.[12]

Caption: Analysis of directing effects for electrophilic substitution.
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Typical EAS Reactions:

» Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would yield 1-
(3-Chloro-2-hydroxy-5-nitrophenyl)ethanone.

e Halogenation: Bromination or further chlorination would likewise occur at the C5 position.

» Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on highly
deactivated rings and may not proceed efficiently.[11]

Phenolic Hydroxyl Group Reactivity

The acidic proton of the hydroxyl group is readily removed by a base, forming a phenoxide ion.
This nucleophilic phenoxide is the active species in several key reactions.

o O-Alkylation (Williamson Ether Synthesis): Reaction of the phenoxide (generated using a
base like K2COs or NaH) with an alkyl halide (e.g., methyl iodide, benzyl bromide) yields the
corresponding ether. This is a crucial step for modifying solubility or protecting the hydroxyl

group.

o O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like
pyridine) forms a phenolic ester. This can serve as a protecting group strategy.

Acetyl Group (Ketone) Reactivity

The acetyl group offers two sites of reactivity: the electrophilic carbonyl carbon and the
adjacent a-carbon.

o Reduction of the Carbonyl: The ketone can be reduced to a secondary alcohol, 1-(3-Chloro-
2-hydroxyphenyl)ethanol, using reducing agents like sodium borohydride (NaBHa4) or lithium
aluminum hydride (LiAIH4).[13] This transformation is often a key step in the synthesis of
chiral intermediates. For example, the related a-chloro-3-hydroxyacetophenone is reduced to
its corresponding alcohol as a precursor to valuable pharmaceutical agents.[14]

o Condensation Reactions: The carbonyl group reacts with primary amines to form imines
(Schiff bases) and with reagents like hydrazine or hydroxylamine to form hydrazones and
oximes, respectively.[13] These reactions are fundamental in creating more complex
heterocyclic structures.
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» Reactions at the a-Carbon: In the presence of a suitable base, the methyl protons can be
abstracted to form an enolate. This enolate can then act as a nucleophile in reactions such
as aldol condensations to form new carbon-carbon bonds.[15]

Applications in Drug Discovery and Organic
Synthesis

Hydroxyacetophenones are privileged structures in medicinal chemistry. The isomeric 2-
hydroxy-5-chloroacetophenone is a documented intermediate in the synthesis of the anti-
asthma drug Pranlukast.[12] Similarly, other substituted 2-hydroxyacetophenones are
precursors to sirtuin inhibitors and potential anticancer agents.

By analogy, 1-(3-Chloro-2-hydroxyphenyl)ethanone serves as a valuable building block for
accessing novel chemical space. Its three distinct functional handles can be manipulated
sequentially to construct complex molecular scaffolds for screening in drug discovery
programs. For example, O-alkylation followed by a condensation reaction at the ketone could
be a pathway to novel heterocyclic libraries.

Experimental Protocols

The following protocols are representative methodologies based on well-established
procedures for this class of compounds.

Protocol 5.1: Synthesis of 1-(3-Chloro-2-
hydroxyphenyl)ethanone via Fries Rearrangement

This protocol is adapted from general procedures for the Fries rearrangement of phenolic
esters.[6][16][17]

 Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or
toluene). Add a base such as pyridine (1.2 eq).

o Cool the mixture in an ice bath to 0°C. Slowly add acetyl chloride (1.1 eq) dropwise.
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» Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis
indicates the consumption of the starting phenol.

o Work-up the reaction by washing with dilute HCI, saturated NaHCOs solution, and brine. Dry
the organic layer over anhydrous Naz=SOa, filter, and concentrate under reduced pressure to
yield crude 2-chlorophenyl acetate.

o Rearrangement: To a clean, dry flask under an inert atmosphere (N2 or Ar), add anhydrous
aluminum chloride (AICI3) (2.5-3.0 eq).

e Add the crude 2-chlorophenyl acetate (1.0 eq) to the AICls.

e Heat the reaction mixture to 160-170°C and maintain for 2-3 hours. Monitor the reaction
progress by TLC.

e Cool the reaction mixture to room temperature and then carefully quench by pouring it onto
crushed ice with concentrated HCI.

o Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous Na=SOa4, and concentrate.

 Purification: The resulting mixture of ortho and para isomers can be separated by steam
distillation (the ortho isomer is more volatile) or by column chromatography on silica gel to
afford pure 1-(3-Chloro-2-hydroxyphenyl)ethanone.

Protocol 5.2: O-Alkylation of 1-(3-Chloro-2-
hydroxyphenyl)ethanone

This protocol is a standard Williamson ether synthesis procedure.

» To a solution of 1-(3-Chloro-2-hydroxyphenyl)ethanone (1.0 eq) in a polar aprotic solvent
like acetone or DMF, add anhydrous potassium carbonate (K2COs) (2.0-3.0 eq).

¢ Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq).

o Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
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» After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate
under reduced pressure.

» Dissolve the residue in ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous Na2=SOa, filter, and concentrate. Purify the crude
product by column chromatography or recrystallization to obtain the desired O-alkylated
product.

Conclusion

1-(3-Chloro-2-hydroxyphenyl)ethanone is a multifunctional building block whose reactivity is
a predictable consequence of the electronic properties of its substituents. The powerful
activating effect of the ortho-hydroxyl group dominates the aromatic ring's chemistry, directing
electrophilic attack primarily to the C5 position. Concurrently, the hydroxyl and ketone moieties
provide orthogonal sites for nucleophilic and condensation reactions. This well-defined
reactivity profile makes it an asset for synthetic chemists, enabling the rational design of
complex molecules for applications in pharmacology and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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